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molecular formula C9H11FN2O2 B8640710 N-methoxy-N-methyl-2-amino-4-fluoro-benzamide

N-methoxy-N-methyl-2-amino-4-fluoro-benzamide

Cat. No. B8640710
M. Wt: 198.19 g/mol
InChI Key: OZCLWRLQBYZTMS-UHFFFAOYSA-N
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Patent
US08557872B2

Procedure details

A mixture of N-methoxy-N-methyl-4-fluoro-2-nitro-benzamide (1.15 g, 5.04 mmol) and 5% palladium charcoal (190 mg) in EtOH (30 mL) was shaken overnight under hydrogen atmosphere (3 atm). The mixture was filtered and concentrated under reduced pressure to give N-methoxy-N-methyl-2-amino-4-fluoro-benzamide (0.9 g, 90%).
Name
N-methoxy-N-methyl-4-fluoro-2-nitro-benzamide
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
190 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][N:3]([CH3:16])[C:4](=[O:15])[C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[N+:12]([O-])=O>CCO.[Pd]>[CH3:1][O:2][N:3]([CH3:16])[C:4](=[O:15])[C:5]1[CH:10]=[CH:9][C:8]([F:11])=[CH:7][C:6]=1[NH2:12]

Inputs

Step One
Name
N-methoxy-N-methyl-4-fluoro-2-nitro-benzamide
Quantity
1.15 g
Type
reactant
Smiles
CON(C(C1=C(C=C(C=C1)F)[N+](=O)[O-])=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
CCO
Name
Quantity
190 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was shaken overnight under hydrogen atmosphere (3 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CON(C(C1=C(C=C(C=C1)F)N)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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